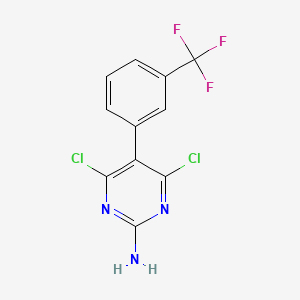
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H5Cl2F3N2. This compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethylphenyl group at position 5. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 2,4,6-trichloropyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-(trifluoromethyl)aniline is reacted with 2,4,6-trichloropyrimidine in the presence of the base. The reaction mixture is heated to facilitate the substitution of chlorine atoms by the amine group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential use as an anticancer or antimicrobial agent.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
3-(Trifluoromethyl)aniline: Another precursor used in the synthesis.
Trifluoromethylpyridine: A compound with similar trifluoromethyl and pyridine moieties, used in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H6Cl2F3N3 |
|---|---|
分子量 |
308.08 g/mol |
IUPAC 名称 |
4,6-dichloro-5-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-2-1-3-6(4-5)11(14,15)16/h1-4H,(H2,17,18,19) |
InChI 键 |
UGYGAHBMNLOVCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


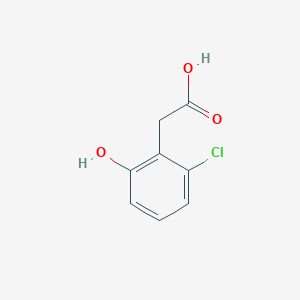
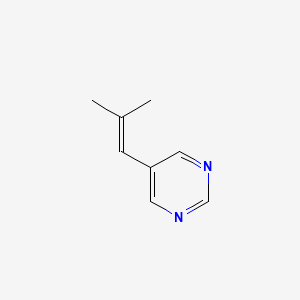
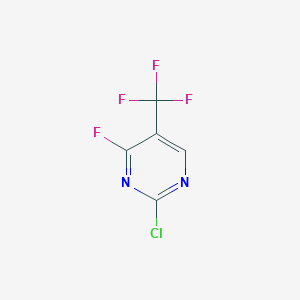
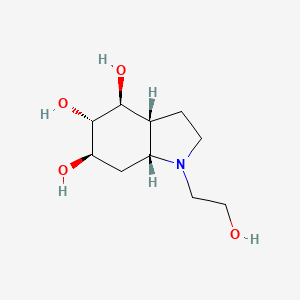
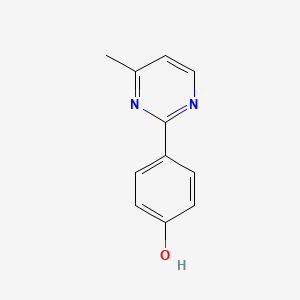
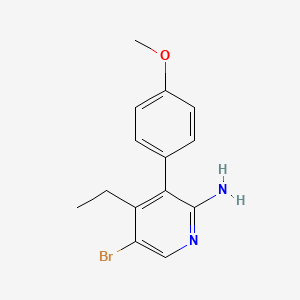
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)
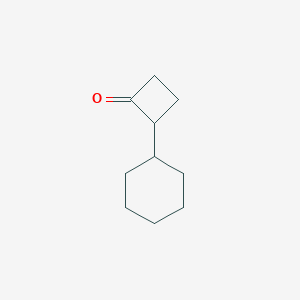

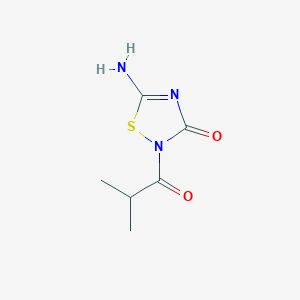

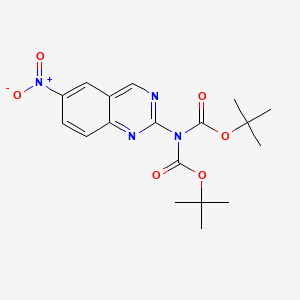
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
